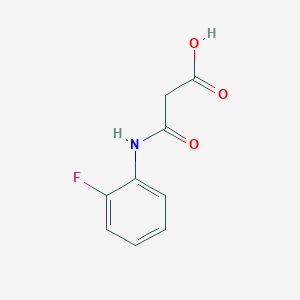

N-(2-Fluoro-phenyl)-malonamic acid

Description

Contextualization of Malonamic Acid Derivatives in Chemical Sciences

Malonamic acid and its derivatives are a significant class of organic compounds characterized by a malonic acid core with an amide linkage. wikipedia.orgontosight.ai Malonic acid, a naturally occurring dicarboxylic acid, serves as a versatile building block in organic synthesis. wikipedia.org Its derivatives are utilized in a wide array of applications, from the synthesis of pharmaceuticals and agrochemicals to their use in cosmetics and fine chemical industries. researchgate.net

The reactivity of the methylene (B1212753) group flanked by two carboxyl groups makes malonic acid and its esters valuable intermediates in reactions such as the Knoevenagel condensation and malonic ester synthesis, leading to the formation of a diverse range of compounds. wikipedia.org Malonamic acid derivatives, in particular, have garnered attention for their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The structural diversity achievable through substitution on the malonic acid backbone allows for the fine-tuning of their chemical and biological properties. researchgate.net

Rationale for the Investigation of N-(2-Fluoro-phenyl)-malonamic acid

The investigation into this compound is driven by the unique properties imparted by the fluorine atom on the phenyl ring. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological characteristics. nih.govnih.gov In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov

The ortho-fluorophenyl group in this compound is of particular interest. The high electronegativity of the fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the amide group through inductive effects. nih.gov Furthermore, the presence of the fluorine atom can introduce conformational constraints and new intermolecular interactions, such as hydrogen bonding, which can be crucial for molecular recognition and biological activity. nih.gov The study of this specific derivative allows for a detailed exploration of how the interplay between the malonamic acid scaffold and the fluorinated phenyl ring dictates its properties and potential applications.

Historical Perspective and Emerging Research Trajectories for Fluorophenyl-containing Compounds

The incorporation of fluorine into organic compounds has a rich history, with early research focusing on the synthesis and fundamental properties of simple fluorinated molecules. Over the past few decades, the field has evolved dramatically, driven by the increasing demand for fluorinated materials in various sectors, including pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov

Fluorophenyl-containing compounds have emerged as a particularly important class. The strategic placement of fluorine atoms on a phenyl ring can lead to compounds with enhanced biological activity. nih.gov For instance, the 4-fluorophenyl group is a key structural feature in several successful drugs. nih.gov Research has shown that the fluorine substituent can improve a molecule's ability to penetrate hydrophobic protein pockets, a desirable trait in drug design. nih.gov

Current research trajectories are focused on developing novel and efficient methods for the synthesis of complex fluorophenyl-containing molecules. This includes the exploration of new fluorinating reagents and catalytic methods. vulcanchem.com Additionally, there is a growing interest in understanding the intricate structure-activity relationships of these compounds, often aided by computational modeling and advanced spectroscopic techniques. The investigation of compounds like this compound contributes to this broader understanding and may pave the way for the discovery of new molecules with valuable properties. nih.govvulcanchem.com

Overview of Current Research Landscape on this compound

The current research landscape for this compound is primarily focused on its synthesis, structural characterization, and the exploration of its potential as a precursor for more complex molecules. While specific biological activity studies on this particular compound are not extensively documented in the public domain, the broader class of malonamic acid derivatives and fluorophenyl compounds are actively being investigated for their therapeutic potential. ontosight.airesearchgate.netnih.gov

Research efforts include the development of efficient synthetic routes to obtain this compound with high purity. vulcanchem.com Structural analysis, often employing techniques like X-ray crystallography and NMR spectroscopy, is crucial for understanding its three-dimensional structure and intermolecular interactions. nih.gov This fundamental knowledge is essential for predicting its chemical behavior and for designing new derivatives with tailored properties. The ongoing research on related compounds suggests that future investigations into this compound could explore its potential in areas such as medicinal chemistry and materials science. nih.govnih.gov

Data on Related Compounds

| Compound Name | Molecular Formula | Application/Property |

| Malonic acid | C3H4O4 | Building block in synthesis, controls acidity in food and drugs. wikipedia.org |

| (4-fluorophenyl)(pyridin-4-yl)methanone | C12H8FNO | Aryl-phenylketone, potential drug intermediate. drugbank.com |

| Phenylmalonic acid | C9H8O4 | Intermediate in chemical synthesis. nih.govgoogle.com |

| 2-Fluorophenylboronic acid | C6H6BFO2 | Reagent in organic synthesis. nih.gov |

| 2-(5-[18F]Fluoro-pentyl)-2-methyl-malonic acid | C9H15FO4 | Used in PET imaging for apoptosis. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoroanilino)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-6-3-1-2-4-7(6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNFEJCGPIJXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253713 | |

| Record name | 3-[(2-Fluorophenyl)amino]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148356-13-2 | |

| Record name | 3-[(2-Fluorophenyl)amino]-3-oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148356-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Fluorophenyl)amino]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-fluorophenyl)carbamoyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Systematic Approaches for N 2 Fluoro Phenyl Malonamic Acid

Established Synthetic Routes to N-(2-Fluoro-phenyl)-malonamic acid and its Precursors

The primary and most established method for synthesizing this compound involves the acylation of 2-fluoroaniline (B146934) with a suitable malonic acid derivative. This reaction is a type of nucleophilic acyl substitution where the amino group of the aniline attacks a carbonyl carbon of the malonic acid derivative.

Precursors:

2-Fluoroaniline: This is the aromatic amine component, providing the N-(2-fluoro-phenyl) moiety.

Malonic Acid Derivatives: Several derivatives of malonic acid can be employed as the acylating agent. Common choices include:

Diethyl malonate or Dimethyl malonate: These esters can react with the aniline, typically at elevated temperatures, to form the corresponding amide-ester, which is then selectively hydrolyzed to the malonamic acid.

Malonic acid monoester mono-acid chloride: A more reactive option is the acid chloride of a malonic acid monoester (e.g., ethyl malonyl chloride). This reacts readily with 2-fluoroaniline at lower temperatures, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Meldrum's acid: This cyclic derivative of malonic acid is a highly reactive precursor that can be used for similar transformations. wikipedia.org

Synthetic Pathway Example (using Diethyl Malonate):

Amidation: 2-Fluoroaniline is reacted with an excess of diethyl malonate. The reaction is typically heated to drive off the ethanol byproduct and push the equilibrium towards the product, ethyl N-(2-fluoro-phenyl)-malonamate.

Selective Hydrolysis: The resulting ester is then carefully hydrolyzed using one equivalent of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. nih.gov This saponifies one of the ester groups to the carboxylate, which upon acidic workup yields the final this compound. Using controlled conditions is crucial to prevent the hydrolysis of the newly formed amide bond.

Another common route involves starting from chloroacetic acid to first produce malonic acid, which is then converted to one of the more reactive derivatives mentioned above for reaction with 2-fluoroaniline. wikipedia.org

Optimization of Reaction Parameters in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst and solvent system.

Direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that generates water as a byproduct. Catalysts are therefore essential to facilitate this transformation under milder conditions and improve reaction rates and yields.

Coupling Reagents: Stoichiometric coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They activate the carboxylic acid group of a malonic acid monoester, making it susceptible to nucleophilic attack by the amine. While effective, these reagents have poor atom economy and produce stoichiometric amounts of urea byproducts that can be difficult to remove. walisongo.ac.id

Boric Acid Catalysis: Boric acid and its derivatives have emerged as effective catalysts for direct amidation reactions. researchgate.net They are thought to activate the carboxylic acid by forming a reactive boronate ester intermediate. This method is advantageous as it is often milder, less expensive, and generates only water as a byproduct, aligning with green chemistry principles. walisongo.ac.id

Transition-Metal-Free Catalysis: Recent research has explored novel transition-metal-free coupling reactions for forming diarylamine moieties, which can be relevant for synthesizing precursors or related structures. researchgate.net

Table 1: Comparison of Catalyst Systems for Amide Synthesis

| Catalyst/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid Chloride Route | Base (e.g., Pyridine (B92270), Et3N), Anhydrous Solvent (DCM) | High reactivity, fast reaction times | Poor atom economy, generates HCl, moisture sensitive |

| Coupling Reagents (EDC, DCC) | Organic Solvent (DCM, DMF) | Good yields, mild conditions | Stoichiometric waste (urea byproduct), cost |

| Boric Acid Catalysis | High temperature, often neat or in high-boiling solvent | Low cost, generates only water, environmentally benign | Requires higher temperatures, may have limited substrate scope |

The choice of solvent plays a critical role in the synthesis of this compound by influencing reactant solubility, reaction rate, and in some cases, the reaction pathway.

The rate of acylation of an amine is significantly affected by the polarity of the solvent. Polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used for these reactions. walisongo.ac.id They are effective at solvating the reactants and intermediates without interfering with the reaction. In contrast, polar protic solvents like ethanol or water can compete with the amine as a nucleophile, potentially leading to undesired side products through solvolysis, especially when using highly reactive acylating agents like acid chlorides.

Kinetic studies on similar amidation reactions show that the reaction rate is often dependent on the concentration of both the amine and the acylating agent. The use of a non-nucleophilic base is kinetically important in reactions that produce acid byproducts (e.g., using an acid chloride), as it prevents the protonation and deactivation of the starting amine.

Table 2: Influence of Solvent on a Model Amidation Reaction

| Solvent | Dielectric Constant (Approx.) | Typical Outcome | Rationale |

|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | High yield | Good solubility for reactants, non-reactive. nih.gov |

| Ethanol | 24.5 | Moderate to high yield | Can act as both solvent and reactant (solvolysis risk). researchgate.net |

| Tetrahydrofuran (THF) | 7.6 | Good yield | Aprotic, good solvating properties. |

| Toluene | 2.4 | Lower yield/slower rate | Nonpolar, may result in poor solubility of polar intermediates. walisongo.ac.id |

| N,N-Dimethylformamide (DMF) | 36.7 | High yield, faster rate | High polarity helps stabilize charged intermediates. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unife.it

Atom Economy: Traditional methods using acid chlorides or stoichiometric coupling reagents suffer from poor atom economy. Catalytic direct amidation methods are superior in this regard, as they theoretically produce only water as a byproduct. walisongo.ac.id

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate is a key goal. researchgate.net In some cases, reactions can be run in water or even under solvent-free conditions.

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Waste Reduction: Designing synthetic routes that avoid the formation of byproducts simplifies purification and reduces chemical waste. For example, moving from a multi-step process involving protection and deprotection to a more convergent, catalytic one-pot synthesis. eurekalert.orgsciencedaily.com

A greener approach to synthesizing this compound would involve the direct condensation of 2-fluoroaniline and a malonic acid monoester using a recyclable, non-toxic catalyst in a biodegradable solvent.

Analogous Synthetic Strategies for Related Malonamic Acid Compounds

The synthetic methods described for this compound are broadly applicable to a wide range of related N-aryl malonamic acids. google.com By varying the aniline and the malonic acid component, a diverse library of compounds can be generated.

Synthesis of N-Phenylmaleimides: A related synthesis involves the reaction of a substituted aniline with maleic anhydride. This two-step process first forms a maleanilic acid intermediate, which is structurally similar to a malonamic acid. This intermediate is then cyclized via dehydration to form the N-phenylmaleimide. This strategy has been adapted for undergraduate organic chemistry labs as an example of a green multi-step synthesis. researchgate.net

Alkylation of Malonates: Another versatile strategy involves first alkylating or arylating a malonate ester. nih.gov For instance, diethyl malonate can be deprotonated with a base like sodium hydride and then reacted with an alkyl halide. The resulting substituted malonate can then undergo amidation and selective hydrolysis as previously described to yield a variety of α-substituted malonamic acids. google.com

Knoevenagel Condensation: While not a direct synthesis of malonamic acids, the Knoevenagel condensation is a fundamental reaction of malonic acid and its derivatives. wikipedia.org In this reaction, malonic acid condenses with an aldehyde or ketone, followed by decarboxylation, to form α,β-unsaturated carboxylic acids. This highlights the versatility of malonic acid derivatives as key building blocks in organic synthesis.

These analogous strategies demonstrate the modularity and robustness of the chemical transformations centered around malonic acid derivatives for creating complex molecular architectures. nih.gov

Advanced Spectroscopic and Structural Elucidation of N 2 Fluoro Phenyl Malonamic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(2-Fluoro-phenyl)-malonamic acid

High-resolution NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.

Based on the structure, the predicted ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the amide (N-H) proton, and the carboxylic acid (O-H) proton. The aromatic region would display complex multiplets due to proton-proton and proton-fluorine couplings. The methylene protons would likely appear as a singlet, while the amide and carboxylic acid protons would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For instance, the methylene protons in malonic acid are observed around 3.4 ppm. chemicalbook.com

The ¹³C NMR spectrum is expected to show nine distinct carbon signals, corresponding to the molecular formula C₉H₈FNO₃. vulcanchem.com These would include two signals in the carbonyl region (~165-175 ppm) for the amide and carboxylic acid groups, one signal for the aliphatic methylene carbon, and six signals for the aromatic carbons of the 2-fluorophenyl ring. The carbon directly bonded to the fluorine atom would exhibit a large one-bond ¹³C-¹⁹F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad s) | ~170 - 175 | Shift is solvent dependent. |

| Amide (C=O) | - | ~165 - 170 | |

| Amide (NH) | 8.0 - 9.5 (broad s) | - | Shift is solvent dependent. |

| Methylene (CH₂) | ~3.5 (s) | ~40 - 45 | Based on malonic acid data. chemicalbook.com |

| Aromatic C-F | - | ~150 - 160 (d, ¹JCF) | Large C-F coupling expected. |

| Aromatic C-N | - | ~135 - 145 | |

| Aromatic CH | 6.9 - 8.0 (m) | ~115 - 130 | Complex splitting due to H-H and H-F coupling. |

| Aromatic CH | 6.9 - 8.0 (m) | ~115 - 130 | |

| Aromatic CH | 6.9 - 8.0 (m) | ~115 - 130 | |

| Aromatic CH | 6.9 - 8.0 (m) | ~115 - 130 |

Note: s = singlet, d = doublet, m = multiplet. Predicted values are based on standard chemical shift ranges and data for analogous structures.

Multi-dimensional NMR Techniques for Complete Structure Assignment

While 1D NMR provides primary data, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive assignment.

COSY: This experiment would reveal proton-proton coupling networks, helping to assign the adjacent protons within the 2-fluorophenyl ring.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. hmdb.ca It would unequivocally link the methylene proton signal to its corresponding carbon signal and each aromatic proton signal to its respective carbon.

Solid-State NMR Applications for Polymorphic Forms (if applicable)

For crystalline solids, different packing arrangements can lead to polymorphism, where the same compound exists in multiple crystal forms. Solid-State NMR (ssNMR) is a powerful, non-destructive technique to identify and characterize these polymorphs. While specific ssNMR studies on this compound are not documented in the search results, the technique would be highly applicable. It can distinguish between different crystalline forms by detecting subtle changes in chemical shifts and relaxation times caused by variations in the local molecular environment and intermolecular interactions.

X-ray Crystallography and Single-Crystal Analysis of this compound

X-ray crystallography provides the most definitive structural information for crystalline materials, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. Although a specific crystal structure for this compound was not found in the search results, a hypothetical analysis would yield critical data. Such an analysis would confirm the planarity of the amide group and the phenyl ring, and provide detailed conformational information, such as the torsion angles between the functional groups.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and elemental composition of a compound, as well as for obtaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₉H₈FNO₃, by providing an accurate mass measurement of the molecular ion. vulcanchem.com

The expected exact mass for the neutral molecule is 197.0485 g/mol , with the protonated molecule [M+H]⁺ appearing at m/z 198.0563. Analysis of fragmentation patterns in tandem MS (MS/MS) experiments would provide further structural proof. Key fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for carboxylic acids, yielding a fragment at m/z 179.0458.

Loss of a carboxyl group (•COOH): Resulting in a fragment at m/z 152.0611.

Cleavage of the amide bond: This would be a primary fragmentation route, potentially yielding ions corresponding to the 2-fluoroaniline (B146934) moiety ([C₆H₅FN]⁺, m/z 111.04) and the malonamic acid fragment, or subsequent products. The fragmentation of related compounds like phenylmalonic acid shows characteristic losses of carboxyl and other groups. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups. mdpi.comnih.gov The spectra for this compound would be characterized by several key absorption bands.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad (IR) |

| Amide (N-H) | Stretching | 3200 - 3400 | Medium (IR) |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) | Acid & Amide Stretching | 1650 - 1750 | Strong (IR) |

| Amide II (N-H) | Bending | 1510 - 1570 | Medium (IR) |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium-Strong |

| C-F | Stretching | 1100 - 1350 | Strong (IR) |

Predicted wavenumbers are based on established correlation tables and data from similar compounds like 2-fluorophenylboronic acid and phenylacetic acid. researchgate.netresearchgate.net

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The two carbonyl groups (amide and acid) would likely appear as two distinct, strong bands in the IR spectrum. The C-F stretching vibration is also expected to be a strong and characteristic band in the IR spectrum. researchgate.net Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which often give strong Raman signals. biointerfaceresearch.comnih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Malonic acid |

| 2-Fluoroaniline |

| 2-Fluorophenylboronic acid |

| Phenylmalonic acid |

Computational and Theoretical Chemistry of N 2 Fluoro Phenyl Malonamic Acid

Quantum Chemical Calculations on the Electronic Structure of N-(2-Fluoro-phenyl)-malonamic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods can predict molecular geometry, conformational stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies would be crucial for understanding its conformational landscape. The flexibility of the malonamic acid chain and the rotation around the N-phenyl bond allow the molecule to adopt various three-dimensional shapes or conformers.

For instance, in a study on the related compound 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, DFT calculations at the m06-2x/cc-pVTZ level of theory were used to explore its rotational barrier. nih.gov The presence of the ortho-fluoro substituent was found to significantly increase the rotational barrier around the N-phenyl bond, leading to distinct energy minima and maxima. nih.gov A similar approach for this compound would likely reveal that the most stable conformers are non-planar, influenced by the steric and electronic effects of the fluorine atom. The calculations would identify the global minimum energy conformation, representing the most populated state of the molecule, as well as other local minima and the transition states that separate them. This information is vital as the biological activity of a molecule is often tied to its ability to adopt a specific conformation to fit into a binding site.

A hypothetical energy profile for this compound based on DFT calculations might look like the following table, illustrating the relative energies of different conformers.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| Global Minimum | ±135° | 0.0 |

| Local Minimum | ±45° | 2.1 |

| Transition State (Planar) | 0°/180° | 2.5 |

This table is illustrative and based on findings for structurally related molecules.

The electronic character of this compound can be further detailed by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

From these orbital energies, various reactivity descriptors can be calculated. These descriptors, based on conceptual DFT, help in predicting how the molecule will interact with other chemical species. For a related compound, 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one, quantum chemical calculations have been used to determine such properties. researchgate.net

Below is a table of key reactivity descriptors and their significance, which would be applicable to this compound.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |

Analysis of Mulliken atomic charges, another output of quantum chemical calculations, can pinpoint the most electronegative atoms in this compound, such as the oxygen and fluorine atoms, identifying them as likely sites for interaction with biological targets. researchgate.net

Molecular Dynamics Simulations of this compound Interactions with Biological Targets (e.g., enzymes, receptors)

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov An MD simulation would model the interactions of this compound with a specific biological target, such as an enzyme or receptor, providing a detailed view of the binding process.

The simulation would begin by placing the ligand (this compound) near the binding site of the target protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time, typically on the nanosecond to microsecond timescale.

These simulations can reveal:

The preferred binding pose of the ligand in the active site.

The key amino acid residues involved in the interaction.

The stability of the ligand-protein complex over time.

The role of water molecules in mediating the interaction.

Conformational changes in the protein upon ligand binding.

For example, MD simulations are used to screen for potential inhibitors of cancer targets by observing the stability and nature of the interactions between the small molecule and the protein's binding pocket. nih.gov Although specific MD simulation studies on this compound are not publicly available, this methodology represents a critical step in evaluating its potential as a therapeutic agent.

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govnih.gov A pharmacophore model for this compound and its analogues would be developed based on a set of known active compounds with a similar mechanism of action.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond donor (the carboxylic acid -OH and amide N-H).

A hydrogen bond acceptor (the carbonyl oxygens and the fluorine atom).

An aromatic ring feature (the 2-fluorophenyl group).

Once a statistically robust pharmacophore model is generated and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. rsc.org This process, known as virtual screening, can rapidly identify a diverse set of potential hits from millions of compounds, which can then be acquired and tested experimentally. rsc.org This approach is far more efficient than high-throughput screening of entire compound libraries. The identified hits would be structurally diverse analogues of this compound, potentially with improved potency, selectivity, or pharmacokinetic properties.

Cheminformatics Approaches for Chemical Space Exploration and Property Prediction

Cheminformatics combines computer and information science to address problems in chemistry. For this compound, cheminformatics tools are invaluable for exploring its chemical space and predicting its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

By analyzing the structure of this compound, various molecular descriptors can be calculated. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties. For the related compound N-(2-Fluorophenyl)acetamide, databases like PubChem provide computed properties that are staples of cheminformatics analysis. nih.gov

| Predicted Property | Value (for N-(2-Fluorophenyl)acetamide) | Significance for Drug Discovery |

| XLogP3 | 1.3 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Relates to drug transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donor Count | 1 | Influences binding affinity and solubility. |

| Hydrogen Bond Acceptor Count | 1 | Influences binding affinity and solubility. |

| Rotatable Bond Count | 1 | Correlates with molecular flexibility and oral bioavailability. |

Data from PubChem for the related compound N-(2-Fluorophenyl)acetamide nih.gov.

These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These statistical models correlate variations in the chemical structure with changes in biological activity or physical properties. By applying these models, researchers can predict the properties of novel, un-synthesized analogues of this compound, allowing for the prioritization of compounds with the most promising drug-like characteristics for synthesis and testing.

Mechanistic Investigations of Biological Activity of N 2 Fluoro Phenyl Malonamic Acid Pre Clinical Focus

In Vitro Cellular Assays for N-(2-Fluoro-phenyl)-malonamic acid Effects

In vitro cellular assays represent the foundational stage of preclinical research, providing critical insights into a compound's biological effects at the cellular level. These experiments are designed to determine cytotoxic potential, mechanisms of cell death, and specific molecular interactions.

A crucial first step in evaluating a potential therapeutic agent is to determine its potency and selectivity against various cancer cell lines. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used for this purpose.

The evaluation would involve treating a panel of human cancer cell lines, representing different tumor types (e.g., lung, breast, prostate, leukemia), with increasing concentrations of this compound. For instance, studies on structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown varied cytotoxicity across different cell lines, with greater potency observed against prostate cancer (PC3) cells compared to breast cancer (MCF-7) cells nih.gov. Similarly, certain 2-(fluorophenyl)-1H-benzimidazole derivatives have demonstrated high selectivity towards HeLa (cervical cancer) and A498 (renal cancer) cell lines acgpubs.org. Such a screening process helps identify cancer types that may be particularly susceptible to the compound's effects and provides an initial indication of its therapeutic window.

Illustrative Data Table 1: Cytotoxic Potency (IC50) of this compound across various cancer cell lines. Note: The following data is hypothetical and for illustrative purposes only.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 15.5 |

| MCF-7 | Breast Adenocarcinoma | 28.2 |

| PC3 | Prostate Adenocarcinoma | 9.8 |

| HL-60 | Promyelocytic Leukemia | 12.1 |

| HCT116 | Colorectal Carcinoma | 21.4 |

| HEK293 | Normal Human Kidney (Control) | >100 |

Compounds that exhibit promising cytotoxicity are further investigated to understand the mechanism by which they inhibit cell proliferation. Key mechanisms include the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

Cell Cycle Analysis: Flow cytometry is the standard method for this analysis. Cells are treated with the compound, stained with a DNA-binding fluorescent dye (like propidium iodide), and analyzed to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound might cause cell cycle arrest at a specific checkpoint, preventing the cell from proceeding to division. For example, a novel andrographolide derivative containing a fluorophenyl group was found to induce S phase arrest in MDA-MB-231 breast cancer cells mdpi.com.

Apoptosis Induction: The induction of apoptosis is a hallmark of many effective anticancer agents. This can be quantified using methods such as Annexin V/PI staining followed by flow cytometry, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Further mechanistic studies might involve Western blotting to measure the expression levels of key apoptosis-regulating proteins. These can include pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2), as well as caspases (e.g., Caspase-3, Caspase-9), which are the executioners of apoptosis tbzmed.ac.irnih.gov. Studies on related compounds have demonstrated the ability to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways nih.gov.

Identifying the specific molecular target(s) of a compound is essential for understanding its mechanism of action and for future optimization. Direct biochemical methods are often employed for this purpose nih.gov. One common approach is affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified using techniques like mass spectrometry.

Another strategy involves computational or virtual screening, where docking simulations predict the binding affinity of the compound to the known structures of various proteins, such as enzymes or receptors. This can help prioritize potential targets for experimental validation. For instance, virtual screening helped identify N-phenyl-2-(N-phenylphenylsulfonamido)acetamides as inverse agonists for the retinoic acid receptor-related orphan receptor γ (RORγ), a potential drug target for autoimmune diseases nih.gov.

Enzymatic Inhibition and Activation Studies with this compound

If a specific enzyme is identified as a likely target, the next step is to characterize the interaction between the compound and the enzyme in detail.

Enzyme kinetic studies are performed to determine the nature and potency of the inhibition or activation. These experiments typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the compound (inhibitor).

The data are often analyzed using graphical methods, such as Lineweaver-Burk plots, to determine key kinetic parameters. These include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the inhibition constant (Ki), which quantifies the inhibitor's binding affinity. The analysis can distinguish between different modes of inhibition, such as competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), or uncompetitive inhibition mdpi.com. Some inhibitors exhibit slow-binding kinetics, where the inhibition effect develops over time, a phenomenon that can be investigated with more detailed kinetic analysis nih.gov.

Illustrative Data Table 2: Kinetic Parameters for the Inhibition of a Putative Target Enzyme by this compound. Note: The following data is hypothetical and for illustrative purposes only.

| Parameter | Value | Unit | Description |

| Inhibition Type | Competitive | - | Inhibitor competes with the substrate for the active site. |

| Ki | 0.58 | µM | Inhibition constant, indicating high binding affinity. |

| Association Rate (k_on) | 2.1 x 10^4 | M⁻¹s⁻¹ | Rate of inhibitor binding to the enzyme. |

| Dissociation Rate (k_off) | 1.2 x 10⁻³ | s⁻¹ | Rate of inhibitor dissociation from the enzyme. |

The most definitive way to understand how a ligand binds to its target enzyme is through X-ray crystallography of an enzyme-ligand co-crystal. This technique provides a high-resolution, three-dimensional structure of the complex, revealing the precise binding orientation of the ligand and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding nih.gov.

Successfully obtaining a co-crystal structure is a challenging process that depends on producing a stable, soluble protein-ligand complex that can be crystallized nih.gov. However, when successful, the structural data is invaluable. It confirms the binding mode, explains the basis of the compound's potency and selectivity, and provides a rational basis for structure-based drug design to further improve the compound's properties. While no such data exists for this compound, co-crystallization has been successfully used for other fluorophenyl compounds, such as (4-fluorophenyl)boronic acid, with various coformers to study their supramolecular interactions mdpi.com.

Receptor Binding and Ligand-Target Interactions of this compound

The precise receptor targets for this compound are the subject of ongoing research. Preliminary studies suggest that the fluorophenyl moiety may play a role in the molecule's interaction with its biological counterparts. The electronic properties conferred by the fluorine atom can influence binding affinity and selectivity. The malonamic acid portion of the molecule provides a carboxylic acid group and an amide, both of which are capable of forming hydrogen bonds and electrostatic interactions with receptor sites.

Computational modeling and in vitro binding assays are being employed to identify specific protein targets. These studies aim to characterize the binding pocket and the key amino acid residues involved in the ligand-receptor complex. Understanding these interactions at a molecular level is crucial for optimizing the compound's structure to enhance its potency and specificity.

In Vivo Efficacy Studies in Animal Models (Focus on mechanistic insights)

Pharmacodynamic Biomarkers of this compound Action in Animal Models

Pharmacodynamic (PD) biomarkers are being utilized to provide quantitative measures of the biological effects of this compound in animal models. These biomarkers can be molecular, cellular, or physiological changes that are directly linked to the compound's mechanism of action. For instance, if the compound is hypothesized to inhibit a specific enzyme, changes in the levels of the enzyme's substrate or product would be monitored in relevant tissues or biological fluids.

The table below summarizes potential pharmacodynamic biomarkers being investigated in preclinical models.

| Biomarker Category | Potential Biomarker | Tissue/Fluid Sample | Rationale |

| Target Engagement | Change in phosphorylation state of a target protein | Tumor tissue, blood cells | To confirm direct interaction with the intended molecular target. |

| Downstream Signaling | Modulation of gene expression of target-related genes | Relevant organ tissue | To assess the functional consequence of target engagement. |

| Cellular Response | Induction of apoptosis or inhibition of proliferation markers | Diseased tissue | To measure the desired cellular outcome of the drug's action. |

Histopathological and Molecular Markers of this compound Efficacy in Animal Models

Histopathological analysis of tissues from treated animals provides critical information on the compound's effects at the tissue and cellular level. This involves microscopic examination of stained tissue sections to identify changes in tissue architecture, cell morphology, and the presence of disease-specific pathologies.

In conjunction with histopathology, molecular markers are assessed to provide a more detailed understanding of the compound's efficacy. Techniques such as immunohistochemistry (IHC), in situ hybridization (ISH), and quantitative real-time polymerase chain reaction (qRT-PCR) are employed to measure changes in protein and gene expression within the tissue context.

The following table outlines key histopathological and molecular markers being evaluated in animal studies of this compound.

| Marker Type | Specific Marker | Method of Analysis | Expected Outcome with Efficacious Treatment |

| Histopathological | Reduction in tumor volume or inflammatory infiltrate | Hematoxylin and Eosin (H&E) Staining | Visible decrease in pathological features. |

| Molecular (Protein) | Decreased expression of proliferation marker Ki-67 | Immunohistochemistry (IHC) | Reduced number of positively stained cells, indicating inhibition of cell proliferation. |

| Molecular (Gene) | Downregulation of pro-inflammatory cytokine mRNA | qRT-PCR | Lower expression levels of genes associated with the disease process. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Fluoro Phenyl Malonamic Acid Derivatives

Systematic Structural Modifications of the N-(2-Fluoro-phenyl)-malonamic acid Core

The this compound scaffold offers several key points for structural modification to generate a library of analogues for biological screening. These modifications are typically focused on three main regions: the 2-fluorophenyl ring, the amide linkage, and the malonate moiety.

The 2-Fluorophenyl Ring: This aromatic portion can be modified by altering the position of the fluorine atom (e.g., to the meta or para positions) or by introducing additional substituents. These substituents can vary in their electronic properties (electron-donating or electron-withdrawing) and steric bulk to probe their influence on target binding. For instance, in studies on related heterocyclic compounds, the introduction of various substituents on a phenyl ring has been a common strategy to modulate activity. nih.gov

The Amide Linkage: The amide bond is generally planar and provides a hydrogen bond donor (N-H) and acceptor (C=O). Modifications here are less common but could include N-alkylation, which would remove the hydrogen bond donor capability and could impact the conformation of the molecule.

The Malonate Moiety: The malonate portion, with its terminal carboxylic acid, is a key feature. Systematic modifications often involve:

Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, or more complex esters) to alter polarity, solubility, and cell permeability.

Replacement of the Carboxylic Acid: The carboxyl group can be replaced with bioisosteres such as tetrazoles or hydroxamic acids, which can mimic the acidity and hydrogen bonding pattern of the original group while potentially improving metabolic stability or target affinity. The synthesis of hydroxamic acid derivatives from carboxylic acid precursors is a well-established strategy in medicinal chemistry. scispace.com

Synthetic strategies to achieve these modifications often begin with the condensation of 2-fluoroaniline (B146934) with a malonic acid derivative. For example, the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound like malonic acid, is a classic method for forming carbon-carbon bonds and can be adapted to create complex derivatives. researchgate.netwikipedia.org

Impact of Substituent Effects on Biological Activity and Selectivity

The introduction of different substituents onto the this compound core can have a profound impact on biological activity and selectivity. The fluorine atom at the ortho-position of the phenyl ring is a critical feature, influencing the molecule's electronic distribution and conformational preferences through steric and electronic effects.

SAR studies on related molecules highlight the importance of the substitution pattern. For example, in a series of inhibitors for human Equilibrative Nucleoside Transporters (ENTs) based on a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) scaffold, modifications to the molecule's peripheral moieties significantly altered potency and selectivity. frontiersin.org One analogue, which inhibited both ENT1 and ENT2, showed greater selectivity for ENT2. frontiersin.org Another study on c-Met kinase inhibitors demonstrated that incorporating electron-withdrawing groups on terminal phenyl rings was beneficial for improving antitumor activities. nih.gov

The data below, from studies on related pyridine (B92270) and malonic acid derivatives, illustrates how substituent changes can modulate inhibitory activity. While not this compound itself, these examples provide insight into the types of effects that could be expected.

Table 1: Illustrative SAR Data for Pyridine Derivatives Against Cancer Cell Lines This table is based on data for pyridine derivatives and is intended to be illustrative of SAR principles.

| Compound | Substitution on Phenyl Ring | IC₅₀ (nM) |

|---|---|---|

| Derivative A | 4'-Cl | 4.9 |

| Derivative B | 4'-F | 9.0 |

| Derivative C | 2'-CH₃ | 91.9 |

| Derivative D | 3'-CH₃ | 82.4 |

| Derivative E | 4'-OH | 41.4 |

| Derivative F | 4'-NH₂ | 27.1 |

| Derivative G | 3'-OH, 4'-CH₃ | 1.7 |

| Derivative H | 3'-NH₂, 4'-CH₃ | 2.8 |

Data adapted from a study on pyridine derivatives. mdpi.com

This illustrative data shows that small changes, such as the position of a methyl group (compare C and D) or the introduction of polar groups (E, F), can significantly alter potency. mdpi.com Furthermore, combining substituents can lead to synergistic effects, as seen with the highly potent derivatives G and H. mdpi.com

In a separate study on malonic acid derivatives as CD73 inhibitors, replacing a benzotriazole (B28993) moiety with other groups led to compounds with potent inhibitory activity, demonstrating that significant structural changes to the core can be beneficial. nih.gov Two such compounds, 18 and 19 , showed IC₅₀ values of 0.28 µM and 0.10 µM, respectively. nih.gov These findings underscore the importance of exploring diverse chemical space around the core structure to optimize biological activity.

Conformational Analysis and its Correlation with Biological and Chemical Properties

Key rotational bonds include:

The C-N bond between the phenyl ring and the amide nitrogen.

The N-C bond of the amide group.

The C-C bonds within the malonate backbone.

The ortho-fluoro substituent likely plays a significant role in restricting the rotation around the phenyl-nitrogen bond, influencing the preferred dihedral angle. This can lock the molecule into a specific conformation that may be more or less favorable for binding. Studies on other molecules, such as phenylpropionic acids, have shown a direct relationship between the dihedral angle of the propionic acid residue relative to the phenyl ring and biological activity. nih.gov For example, a more open dihedral angle was correlated with higher anti-inflammatory activity. nih.gov

The different possible conformations, such as staggered and eclipsed forms, have different energy levels. youtube.com The lowest energy conformation, often referred to as the "anti" conformer where bulky groups are farthest apart, is typically the most populated state in solution. youtube.com However, the conformation required for binding to a biological target (the "bioactive conformation") may be a higher energy state. Understanding the energy landscape of these conformations is therefore essential for rational drug design. Computational methods, such as quantum mechanical calculations, can be used to model these energy landscapes and predict the most stable conformers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of this compound analogues, a QSAR study would aim to develop a predictive model to guide the design of new, more potent compounds.

The general steps for developing a QSAR model are:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power).

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Related to molecular connectivity and shape.

Electronic descriptors: Such as partial atomic charges and dipole moments, often calculated using quantum mechanics.

Steric descriptors: Related to the volume and surface area of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to create an equation that links a selection of the most relevant descriptors to the biological activity. researchgate.net

Model Validation: The model's statistical significance and predictive ability are rigorously tested using the training set (internal validation, e.g., cross-validation) and the independent test set (external validation). nih.gov

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights. mdpi.com These methods generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, or hydrophobic character is predicted to increase or decrease biological activity. mdpi.com These maps serve as a visual guide for chemists, suggesting specific modifications to the this compound core to enhance target interactions.

Derivatives and Analogues of N 2 Fluoro Phenyl Malonamic Acid: Design, Synthesis, and Evaluation

Rational Design Strategies for Novel N-(2-Fluoro-phenyl)-malonamic acid Analogues

The rational design of novel analogues of this compound is a structured approach to optimize its molecular properties for specific research purposes. This process involves targeted modifications of the core structure, which consists of a 2-fluorophenyl ring linked to a malonamic acid moiety. Design strategies often focus on structure-activity relationship (SAR) studies to understand how chemical alterations influence the compound's behavior. nih.gov

Key strategies for designing novel analogues include:

Modification of the Phenyl Ring: The electronic properties of the phenyl ring can be modulated by altering the position or nature of the substituent. While the parent compound has a fluorine atom at the ortho-position, new analogues could introduce other halogens (Cl, Br, I) or electron-withdrawing/donating groups at various positions (meta, para). A patent for malonic acid di-salts lists numerous alternative phenyl substitutions, such as 3-chlorophenyl, 4-(trifluoromethyl)phenyl, and 2,4-difluorophenyl, which could be applied to generate a diverse set of analogues. google.com This allows for fine-tuning of properties like lipophilicity and electronic distribution.

Alterations to the Malonamic Acid Core: The malonamic acid portion is ripe for modification. The classic malonic ester synthesis allows for the introduction of one or two alkyl or aryl groups at the central methylene (B1212753) carbon (the α-carbon). nrochemistry.commasterorganicchemistry.com This provides a route to a wide array of substituted acetic acid derivatives after hydrolysis and decarboxylation. nrochemistry.com For instance, aza-Reformatsky reactions have been used to create tetrasubstituted α-aminophosphonate derivatives, a strategy that could be adapted to generate complex analogues of this compound. mdpi.com

Bioisosteric Replacement: Key functional groups can be replaced with other groups that retain similar steric and electronic properties (bioisosteres). For example, one of the carboxylic acid groups could be replaced with a phosphonic acid or a tetrazole group to explore changes in acidity and binding interactions. The synthesis of phosphonic acid analogues of aspartic acid demonstrates the feasibility of such replacements. mdpi.com

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This can be achieved by forming lactones or lactams, or by incorporating the malonamic acid backbone into a larger ring system. The use of resorcylic acid lactone analogues as covalent inhibitors highlights how macrocyclization can be a powerful tool in rational design. researchgate.net

A recent study on malonic acid non-nucleoside derivatives as CD73 inhibitors illustrates a successful application of rational design. nih.gov Researchers designed and synthesized a series of compounds, leading to the discovery of potent inhibitors, demonstrating that systematic exploration of the chemical space around the malonic acid core can yield novel and active molecules. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, systematically organized collections of compounds, known as chemical libraries. This approach is highly applicable to the this compound scaffold, enabling the efficient exploration of structure-activity relationships.

The synthesis of a library based on this scaffold would typically leverage the reactivity of the malonic acid core. The malonic ester synthesis is particularly well-suited for this purpose. masterorganicchemistry.comlibretexts.org The process involves the deprotonation of a malonic ester, such as diethyl malonate, to form a nucleophilic enolate, which can then be reacted with a variety of electrophiles (e.g., alkyl halides). nrochemistry.commasterorganicchemistry.com

A general workflow for generating a library could be as follows:

Scaffold Preparation: The core this compound ester would first be synthesized. This can be achieved through the amidation of a malonic acid ester with 2-fluoroaniline (B146934).

Parallel Alkylation: The scaffold could be distributed into a multi-well plate. The α-carbon of the malonate portion is acidic and can be deprotonated with a suitable base. nrochemistry.com A diverse set of alkylating agents (R-X) would then be added to each well, leading to a library of mono-alkylated products. It is also possible to perform a second, different alkylation on the same carbon to create di-substituted analogues. masterorganicchemistry.com

Hydrolysis and Purification: The resulting ester library would then be subjected to hydrolysis (saponification) to yield the final dicarboxylic acid products. libretexts.org High-throughput purification methods, such as mass-directed automated HPLC, would be employed to isolate the individual compounds.

Alternatively, more reactive malonic acid derivatives can be used to facilitate library synthesis. For example, bis(2,4,6-trichlorophenyl) malonates are highly reactive electrophiles that readily undergo cyclocondensation reactions with various dinucleophiles to create diverse heterocyclic libraries. nih.gov This strategy could be adapted to generate a library of complex heterocyclic systems fused to or derived from the this compound backbone.

The table below illustrates a hypothetical subset of a combinatorial library derived from a common N-(2-fluoro-phenyl)-malonamic ester precursor, showcasing the diversity achievable through the selection of different alkylating agents.

Table 1: Example of a Combinatorial Library Subset

| Compound ID | Precursor | Alkylating Agent (R-X) | Resulting α-Substituent (R) |

|---|---|---|---|

| NFPMA-001 | Diethyl N-(2-fluorophenyl)malonamate | Benzyl Bromide | Benzyl |

| NFPMA-002 | Diethyl N-(2-fluorophenyl)malonamate | Ethyl Iodide | Ethyl |

| NFPMA-003 | Diethyl N-(2-fluorophenyl)malonamate | Propargyl Bromide | Propargyl |

| NFPMA-004 | Diethyl N-(2-fluorophenyl)malonamate | Allyl Bromide | Allyl |

Synthesis of Prodrugs and Pro-moieties of this compound for Enhanced Research Utility

A prodrug is an inactive or less active derivative of a parent molecule that undergoes biotransformation in vivo to release the active compound. nih.gov This strategy is widely used to overcome undesirable physicochemical properties, such as poor membrane permeability or low aqueous solubility. nih.govresearchgate.net Given that this compound contains two carboxylic acid groups, which are typically charged at physiological pH, its ability to cross biological membranes via passive diffusion may be limited. nih.gov The prodrug approach offers a viable solution to enhance its utility in cellular and in vivo research models.

The primary strategy for creating prodrugs of carboxylic acids is to mask the polar carboxyl group, most commonly through esterification. researchgate.net This modification increases lipophilicity and masks hydrogen bonding groups, thereby enhancing absorption across cell membranes. researchgate.netresearchgate.net Once inside a cell or after absorption, endogenous esterase enzymes cleave the ester bond, regenerating the active carboxylic acid. researchgate.net

For this compound, several pro-moieties could be employed:

Simple Alkyl Esters: Formation of a dimethyl or diethyl ester is a straightforward approach. For example, dimethyl fumarate (B1241708) is a prodrug that improves the absorption of its active form, monomethyl fumarate, by masking one of the carboxylic acids. nih.gov

Acyloxyalkyl Esters: These pro-moieties, such as the pivaloyloxymethyl (POM) group, are designed for efficient cleavage by esterases. Adefovir dipivoxil is an example of a prodrug that uses this strategy to enhance cell entry. nih.gov

Amino Acid Conjugates: Attaching amino acids via an ester or amide linkage can improve solubility and potentially hijack amino acid transporters for active uptake.

Phosphate (B84403) Esters: Introduction of a phosphate group can dramatically increase water solubility for parenteral formulations.

The choice of pro-moiety allows for fine-tuning of properties like cleavage rate, stability, and solubility. nih.gov For a dicarboxylic acid like this compound, mono-esters or di-esters can be synthesized, providing further control over its physicochemical profile. The synthesis would typically involve reacting the parent acid with a corresponding alcohol or alkyl halide under appropriate coupling conditions.

Table 2: Potential Pro-moieties for this compound

| Pro-moiety Type | Example | Resulting Linkage | Key Advantage |

|---|---|---|---|

| Simple Alkyl Ester | Methyl, Ethyl | Ester | Increased lipophilicity |

| Acyloxyalkyl Ester | Pivaloyloxymethyl (POM) | Ester | Enhanced enzymatic cleavage |

| Amino Acid Conjugate | Glycine methyl ester | Ester or Amide | Improved solubility, potential for transporter-mediated uptake |

| Phosphate Ester | Phosphonooxymethyl | Phosphate Ester | Increased aqueous solubility |

Development of this compound Conjugates for Targeted Research Applications (e.g., cell imaging probes)

Conjugating this compound to functional moieties, such as fluorescent dyes or chelating agents for radionuclides, can create powerful tools for targeted research applications like cell imaging. frontiersin.org These conjugates, often termed affinity probes, use the parent molecule as a recognition element to direct the functional part to a specific biological target or location. frontiersin.org

Fluorescent Probes for Cellular Imaging:

Fluorescent probes are invaluable for visualizing biological processes in living cells and tissues. acs.org A fluorescent conjugate of this compound could be designed by attaching a fluorophore through a stable linker. The linker is crucial as it provides spatial separation between the recognition moiety and the fluorophore, preventing steric hindrance and preserving the binding affinity of the parent molecule. frontiersin.org

Commonly used fluorophores for such applications include:

Coumarin derivatives frontiersin.org

Fluorescein rsc.org

BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) frontiersin.org

The synthesis of such a probe would involve modifying either the this compound or the fluorophore with a reactive handle (e.g., an amine, carboxylic acid, alkyne, or azide) to facilitate covalent linkage. For example, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and specific method for conjugation. nih.gov This approach was successfully used to create "clickable" dimeric boronic acid probes to visualize their interaction with the mycobacterial cell surface. nih.gov

Probes for Radionuclide Imaging:

For in vivo imaging techniques like Positron Emission Tomography (PET), this compound could be labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The existing fluorine atom in the molecule is stable ¹⁹F, but a synthetic precursor could be designed to allow for the introduction of ¹⁸F in the final step. Alternatively, a chelating agent (e.g., DOTA, NOTA) could be conjugated to the molecule to stably bind a metallic radionuclide like gallium-68 (B1239309) (⁶⁸Ga) or copper-64 (⁶⁴Cu).

The development of such probes allows for non-invasive, real-time visualization and quantification of the distribution of the compound in a living organism, providing valuable pharmacokinetic and target engagement data.

Table 3: Components of this compound-Based Imaging Probes

| Component | Function | Example |

|---|---|---|

| Recognition Moiety | Provides targeting specificity | This compound |

| Linker | Spatially separates recognition and functional moieties | Polyethylene glycol (PEG) chain, alkyl chain |

| Functional Moiety (Imaging Agent) | Generates the detectable signal | Fluorescein (Fluorescence), ¹⁸F (PET), DOTA-⁶⁸Ga (PET) |

Advanced Applications and Potential Directions for N 2 Fluoro Phenyl Malonamic Acid Research

N-(2-Fluoro-phenyl)-malonamic acid as a Chemical Probe in Mechanistic Biological Investigations

While direct studies on this compound as a chemical probe are not extensively documented, the broader family of malonic acid derivatives has shown significant promise in elucidating complex biological pathways. These compounds can serve as valuable tools for understanding enzyme mechanisms and cellular processes. For instance, derivatives of malonic acid have been designed as inhibitors for enzymes crucial in disease pathways, such as HIV reverse transcriptase, integrase, and protease. nih.gov The design of these inhibitors often involves creating molecules that mimic the natural substrates of these enzymes, thereby allowing researchers to probe the active sites and understand the catalytic mechanisms.

The introduction of a fluorine atom at the 2-position of the phenyl ring in this compound is a key structural feature. This modification can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a potentially more effective and specific chemical probe compared to its non-fluorinated counterparts. The fluorine atom can participate in unique interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can be exploited to study protein structure and function.

Future research could focus on synthesizing and evaluating a library of this compound analogues to identify potent and selective probes for specific biological targets. These probes could be instrumental in validating new drug targets and unraveling the molecular basis of various diseases.

Potential Utility of this compound in Materials Science or Other Non-Biological Fields

The unique structural characteristics of this compound suggest its potential utility in materials science. The presence of both a carboxylic acid and an amide group, coupled with the fluorinated phenyl ring, allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions can be harnessed to construct well-defined supramolecular architectures and novel materials with tailored properties.

For example, the ability of fluoro-substituted phenyl derivatives to form specific crystal packing arrangements has been noted in the literature. nih.govnih.gov This self-assembly behavior is crucial for the development of organic materials with specific electronic or optical properties. The malonic acid moiety itself is a versatile building block in the synthesis of polymers and specialty chemicals used in the electronics and flavor industries. foodb.ca

The combination of these features in this compound could lead to the development of:

Liquid Crystals: The rigid phenyl ring and the flexible malonamic acid chain are common motifs in liquid crystalline compounds.

Organic Ferroelectrics: The polar nature of the molecule, enhanced by the fluorine substitution, could be exploited to create materials with switchable electrical polarization.

Functional Polymers: The carboxylic acid group can be used as a handle for polymerization, leading to the creation of polymers with unique thermal or mechanical properties.

Further exploration into the solid-state chemistry and polymerization of this compound and its derivatives is warranted to unlock their full potential in materials science.

Development of Analytical Methods for this compound Detection in Research Matrices (e.g., cell cultures, animal tissues)

The ability to accurately detect and quantify this compound in complex biological matrices is essential for its development as a research tool or therapeutic agent. While specific methods for this compound are not yet established, a variety of analytical techniques can be adapted for this purpose.

High-performance liquid chromatography (HPLC) coupled with various detectors is a powerful tool for the analysis of small molecules in biological samples. mdpi.com For this compound, a reversed-phase HPLC method would likely be suitable, given its moderate polarity. Detection could be achieved using:

UV-Vis Spectroscopy: The phenyl ring provides a chromophore that absorbs UV light.

Fluorimetric Detection: The intrinsic fluorescence of the molecule or the use of a fluorescent derivatizing agent could enhance sensitivity and selectivity. mdpi.com

Mass Spectrometry (MS): LC-MS and LC-MS/MS would provide the highest degree of specificity and sensitivity, allowing for unambiguous identification and quantification at very low concentrations. nih.gov

The development of a robust analytical method would involve optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances from the biological matrix. mdpi.compmda.go.jp Validation of the method according to established guidelines would be crucial to ensure its accuracy, precision, and reliability.

Table 1: Potential Analytical Methods for this compound Detection

| Analytical Technique | Detector | Potential Advantages | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis | Simple, widely available | Moderate sensitivity and selectivity |

| High-Performance Liquid Chromatography (HPLC) | Fluorimetric | High sensitivity and selectivity | May require derivatization |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | High sensitivity, high selectivity, structural information | Higher cost and complexity |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Suitable for volatile derivatives | May require derivatization to increase volatility |

Role of this compound in Multi-Omics Research: Transcriptomics, Proteomics, Metabolomics (Pre-clinical context)

Multi-omics approaches, which involve the comprehensive analysis of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), are revolutionizing our understanding of complex biological systems. mdpi.com this compound and its derivatives could play a significant role in these studies by acting as specific perturbing agents.

By treating cells or animal models with this compound and analyzing the resulting changes in the transcriptome, proteome, and metabolome, researchers can gain insights into the compound's mechanism of action and its effects on cellular pathways. For example, if the compound inhibits a particular enzyme, this could lead to downstream changes in the expression of related genes and the levels of associated metabolites. nih.govnih.govnih.gov

Integrated multi-omics analysis can help to:

Identify the primary molecular targets of this compound.

Uncover off-target effects and potential toxicities.

Elucidate the complex network of interactions through which the compound exerts its biological effects. nih.gov

Discover novel biomarkers to monitor the compound's activity in pre-clinical models.

This systems-level understanding is invaluable for the rational design of more potent and selective compounds and for predicting their efficacy and safety in a pre-clinical setting. The application of multi-omics strategies will undoubtedly accelerate the translation of basic research on this compound into tangible applications.

Conclusion and Future Research Perspectives on N 2 Fluoro Phenyl Malonamic Acid

Summary of Key Research Findings Pertaining to N-(2-Fluoro-phenyl)-malonamic acid

A comprehensive review of the scientific literature indicates that dedicated research focusing exclusively on this compound is limited. The compound is primarily recognized as a chemical intermediate, a building block for creating more complex molecules. Its ethyl ester, this compound ethyl ester, is commercially available, which suggests that the parent acid is synthetically accessible and has a role in research and development, albeit often as a precursor that is not the final product of interest cymitquimica.comcymitquimica.com.